![molecular formula C21H19N3O7S B11484820 N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11484820.png)
N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a benzoxazine ring, a sulfonamide group, and a furan carboxamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Attachment of the Furan Carboxamide Moiety: The final step involves coupling the benzoxazine-sulfonamide intermediate with a furan carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of N-[2-METHOXY-4-(7-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDO)PHENYL]FURAN-2-CARBOXAMIDE lies in its combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H19N3O7S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(7-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O7S/c1-12-8-18-15(22-20(25)11-31-18)10-19(12)32(27,28)24-13-5-6-14(17(9-13)29-2)23-21(26)16-4-3-7-30-16/h3-10,24H,11H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
PHKOVDYXFGCKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC)NC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.